Isopropyl Acetate-d10
Overview
Description
Isopropyl acetate is a clear, colorless liquid with a characteristic fruity odor . It is an ester, an organic compound which is the product of esterification of acetic acid and isopropanol .
Synthesis Analysis
Isopropyl acetate is typically synthesized via the esterification of isopropyl alcohol with acetic acid in the presence of an acid catalyst . The reaction can be represented as follows: CH3COOH + (CH3)2CHOH → (CH3)2CHOOCCH3 + H2O. The resultant ester (isopropyl acetate) and water are then separated by distillation, given their difference in boiling points .Molecular Structure Analysis
The molecular structure of Isopropyl acetate comprises five carbon ©, ten hydrogen (H), and two oxygen (O) atoms . Its IUPAC Standard InChI is InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3 .Chemical Reactions Analysis
Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .Physical And Chemical Properties Analysis
Isopropyl acetate is known for its distinct set of physical and chemical properties. It is highly flammable, with a flash point of -3.3 degrees Celsius, and exhibits a boiling point around 88.5 degrees Celsius . It is relatively soluble in water, but it is miscible with most organic solvents such as ethers, alcohols, and hydrocarbons .Scientific Research Applications
1. Use in Liquid–Liquid Equilibrium Studies
Isopropyl acetate is studied in liquid–liquid equilibrium (LLE) contexts for applications like the separation of azeotropic systems. Research by Li et al. (2016) focused on the ternary system of isopropyl acetate, 2-propanol, and glycerol at various temperatures, providing insights into separation processes involving this compound.
2. Reactive Distillation for Isopropyl Acetate Production
The production of isopropyl acetate through reactive distillation, a process important for creating solvents used in varnishes, ink, and synthetic resins, has been explored. Lee et al. (2012) studied thermally coupled design in this process, indicating potential energy savings and improved efficiency.
3. Extractive Distillation in Fuel Production
Isopropyl acetate plays a role in the extractive distillation process for separating azeotropic mixtures, which is significant in the production of renewable fuels. Zhang et al. (2020) investigated this application using N,N-dimethylformamide and dimethyl sulfoxide as entrainers.
4. Synthesis of Chemical and Pharmaceutical Intermediates
The compound is used in synthesizing various chemical intermediates. For example, Yadav & Surve (2013) researched the synthesis of 3-chloro-2-hydroxypropyl acetate, a precursor for epoxy resins and reactive polymers.
5. Use in Environmental Science
Isopropyl acetate's applications extend to environmental science. Tsai et al. (2014) examined the emissions from a generator fueled by blends of diesel, biodiesel, acetone, and isopropyl acetate, focusing on particulate matter and polycyclic aromatic hydrocarbons.
6. Analysis in Forensic Investigations
In forensic science, isopropyl acetate is studied for its biochemical markers in investigations. Palmiere et al. (2012) researched blood, urine, and vitreous isopropyl alcohol levels as indicators in medico-legal autopsies.
7. Intensification Methods in Chemical Engineering
Isopropyl acetate is also central in chemical engineering studies focusing on process intensification. Petrescu & Cormos (2022) investigated various methods for acetic acid concentration, including the use of isopropyl acetate, to improve production efficiency and reduce environmental impact.
Safety And Hazards
Isopropyl acetate is a highly flammable liquid and vapor, presenting a risk of serious fire and explosion . Contact with the compound may cause skin and eye irritation, and inhalation can lead to respiratory discomfort . When handling this chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn .
properties
CAS RN |
1398065-53-6 |
---|---|
Product Name |
Isopropyl Acetate-d10 |
Molecular Formula |
C5H10O2 |
Molecular Weight |
112.194 |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
JMMWKPVZQRWMSS-LSURFNHSSA-N |
SMILES |
CC(C)OC(=O)C |
synonyms |
Acetic Acid Isopropyl Ester-d10; 1-Methylethyl Acetate-d10; 2-Acetoxypropane-d10; 2-Propyl Acetate-d10; Isopropyl Ethanoate-d10; NSC 9295-d10 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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